molecular formula C7H6N2O3S B045197 Furo[3,2-c]pyridine-2-sulfonamide CAS No. 117612-42-7

Furo[3,2-c]pyridine-2-sulfonamide

Cat. No.: B045197
CAS No.: 117612-42-7
M. Wt: 198.2 g/mol
InChI Key: PYNYTRWSFOCVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]pyridine-2-sulfonamide is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

117612-42-7

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

IUPAC Name

furo[3,2-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

PYNYTRWSFOCVRT-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1OC(=C2)S(=O)(=O)N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of distilled diisopropylamine (16.2 ml, 0.116 mol) in distilled tetrahydrofuran (115 ml), cooled at -10° C., under a nitrogen atmosphere, was added 1.56M butyl lithium in hexane (75.3 ml, 0.117 mol). After 15 minutes, the solution was cooled to -70° C. and there was added dropwise a solution of furo[3,2-c]pyridine (11.74 g, 0.0987 mol) in tetrahydrofuran (70 ml). With vigorous stirring the gummy precipitate formed a salmon-colored powder. After one hour, sulfur dioxide gas was bubbled over the surface with gradual warming to room temperature. The suspension was diluted with diethyl ether (200 ml) and the precipitate was collected by filtration. This crude lithium sulfinate intermediate (29.1 g) was dissolved in water (200 ml) and sodium acetate trihydrate (61 g, 0.45 mol) and hydroxylamine-O-sulfonic acid (18 g, 0.16 mol) were added. The solution was stirred for 18 hours as the product slowly precipitated. The precipitated product was collected by filtration and redissolved in ethyl acetate/methanol, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated to give white crystalline product (8.0 g, 41% yield). This material was recrystallized from ethyl acetate/methanol to give 6.7 g, m.p. 216°-218° C.
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75.3 mL
Type
reactant
Reaction Step Two
Quantity
11.74 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
61 g
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Four
Yield
41%

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